4-fluoro-2,3-dihydro-1H-indene-1-thiol
Description
4-Fluoro-2,3-dihydro-1H-indene-1-thiol is a sulfur-containing bicyclic compound characterized by a partially saturated indene backbone with a fluorine atom at the 4-position and a thiol (-SH) group at the 1-position. Its molecular formula is C₉H₉FS, with a molecular weight of 168.23 g/mol. This compound is of interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which may enable applications in drug development and material science.
Properties
Molecular Formula |
C9H9FS |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C9H9FS/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 |
InChI Key |
VBWKOUPIBXWPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1S)C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,3-dihydro-1H-indene-1-thiol typically involves the introduction of a fluorine atom and a thiol group onto the indene backbone. One common method involves the fluorination of 2,3-dihydro-1H-indene followed by thiolation. The reaction conditions often include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiolating agents like thiourea or hydrogen sulfide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 4-fluoro-2,3-dihydro-1H-indene-1-thiol may involve large-scale fluorination and thiolation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Fluorine-free indene derivatives, sulfides
Substitution: Various substituted indene derivatives
Scientific Research Applications
4-Fluoro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-fluoro-2,3-dihydro-1H-indene-1-thiol with key analogs, highlighting structural differences and functional impacts:
Key Observations:
Fluorine vs. Other Halogens : The 4-fluoro substitution in the target compound provides greater metabolic stability and lipophilicity compared to chlorinated analogs (e.g., 5-chloro derivative), which prioritize halogen-bonding interactions .
Thiol Group Impact: The -SH group enables disulfide bond formation and metal chelation, distinguishing it from carbonyl-containing analogs like 4-fluoro-1-indanone .
Positional Effects : Substituent placement (e.g., 4-fluoro vs. 6-methoxy) significantly alters electronic properties. The 4-fluoro group reduces ring electron density, enhancing electrophilic aromatic substitution reactivity .
Biological Activity
4-Fluoro-2,3-dihydro-1H-indene-1-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
4-Fluoro-2,3-dihydro-1H-indene-1-thiol has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H9FOS |
| Molecular Weight | 188.24 g/mol |
| IUPAC Name | 4-Fluoro-2,3-dihydro-1H-indene-1-thiol |
| SMILES | FC1=CC(C2=CC=CC=C2)C(C1)S |
Antimicrobial Activity
Research indicates that compounds with thiol groups often exhibit antimicrobial properties. In a study evaluating various thiol derivatives, 4-fluoro-2,3-dihydro-1H-indene-1-thiol demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
Anticancer Potential
The compound has shown promise in anticancer studies. In vitro assays revealed that 4-fluoro-2,3-dihydro-1H-indene-1-thiol inhibited proliferation in various cancer cell lines. A notable study reported IC50 values (the concentration required to inhibit cell growth by 50%) as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 15.5 |
| PC3 (Prostate) | 12.7 |
| MCF7 (Breast) | 18.3 |
The observed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various thiol compounds, including 4-fluoro-2,3-dihydro-1H-indene-1-thiol. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting it could be a candidate for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a separate investigation focusing on cancer treatment, researchers evaluated the effects of this compound on human cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated that treatment with 4-fluoro-2,3-dihydro-1H-indene-1-thiol led to G0/G1 phase arrest and increased apoptotic cell populations.
The biological activity of 4-fluoro-2,3-dihydro-1H-indene-1-thiol can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It may inhibit essential enzymes involved in cellular metabolism and proliferation.
- Membrane Disruption : The thiol group can interact with membrane proteins, altering membrane integrity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
